N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
描述
Chemical Structure and Properties "N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide" is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety at the 6-position. This pyridazine ring is linked via an amino group to a phenyl ring, which is further connected to a benzamide group. The molecular formula is C₂₀H₁₆N₆O, with a molecular weight of 372.38 g/mol (calculated from and structural analogs in ).
Characterization typically employs ¹H NMR, IR spectroscopy, and mass spectrometry (as seen in for related compounds). Crystallographic data for structurally similar molecules, such as "N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine" (), highlight planar geometries and hydrogen-bonding networks critical for target binding.
Potential Biological Relevance The compound’s design aligns with kinase inhibitors targeting DDR1/2 (Discoidin Domain Receptors), as seen in . However, its selectivity profile remains unconfirmed in the provided evidence. The pyridazine-pyrazole scaffold may enhance binding specificity compared to broader-spectrum inhibitors like nilotinib or dasatinib ().
属性
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c27-20(15-5-2-1-3-6-15)23-17-9-7-16(8-10-17)22-18-11-12-19(25-24-18)26-14-4-13-21-26/h1-14H,(H,22,24)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJGJWCZKTVMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Pharmacokinetics
The predicted properties such as boiling point of543.8±50.0 °C , density of 1.40±0.1 g/cm3 , and pKa of 12.68±0.70 could provide some insights into its pharmacokinetic behavior. These properties might influence the compound’s bioavailability, but further studies are needed to confirm this.
生物活性
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core substituted with both pyrazole and pyridazine rings, contributing to its unique chemical properties. The presence of these heterocycles often correlates with significant biological activity, making this compound a subject of interest in drug discovery.
Research indicates that compounds containing pyrazole and pyridazine moieties exhibit various mechanisms of action:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, they have shown inhibitory activity against BRAF(V600E), EGFR, and telomerase, which are critical targets in cancer therapy .
- Receptor Modulation : The compound may interact with specific receptors in the body, modulating their activity to exert therapeutic effects. This includes potential interactions with kinases involved in cell signaling pathways.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of pyrazole derivatives similar to this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that these compounds could significantly lower levels of pro-inflammatory cytokines in cultured macrophages, indicating their potential application in treating inflammatory diseases .
- Antimicrobial Studies : Research on the antimicrobial properties revealed that the compound exhibited notable activity against several pathogenic bacteria, suggesting its utility in developing new antimicrobial therapies .
Research Findings
Recent studies have expanded our understanding of the structure-activity relationship (SAR) of pyrazole derivatives:
- SAR Analysis : Modifications to the pyrazole ring and the introduction of various substituents significantly influence biological activity. For instance, changes in the electron-donating or withdrawing nature of substituents can enhance or diminish enzyme inhibitory effects .
- In Vivo Studies : Animal models have confirmed the anticancer and anti-inflammatory activities observed in vitro, providing a basis for further clinical exploration. These studies emphasize the importance of continued research into this class of compounds for therapeutic applications .
相似化合物的比较
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings and Differentiation
Structural Divergence and Selectivity The target compound lacks the piperazinylmethyl or trifluoromethyl groups seen in imatinib and nilotinib (), which are associated with off-target effects. Compared to the ethyl-linked analog (), the target’s phenylbenzamide linker provides rigidity, possibly enhancing target engagement.
Impact of Substituents
- The brominated derivative () exhibits increased molecular weight (435.28 vs. 372.38 g/mol) and lipophilicity, which could influence membrane permeability or binding kinetics.
- Imatinib’s pyrimidine-pyridine core () contributes to its broad kinase inhibition, whereas the target’s pyridazine-pyrazole system may limit cross-reactivity.
Therapeutic Potential While imatinib and nilotinib are clinically validated for leukemia, the target compound’s inferred DDR1/2 activity () suggests utility in fibrosis or cancer metastasis, where DDRs are implicated. The absence of a hydroxyethyl-piperazine group (as in dasatinib, ) may reduce metabolic instability, a common issue with kinase inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
